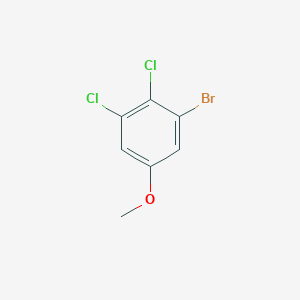

1-Bromo-2,3-dichloro-5-methoxybenzene

Description

BenchChem offers high-quality 1-Bromo-2,3-dichloro-5-methoxybenzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Bromo-2,3-dichloro-5-methoxybenzene including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-bromo-2,3-dichloro-5-methoxybenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrCl2O/c1-11-4-2-5(8)7(10)6(9)3-4/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVZMVWRQCWSDSK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C(=C1)Br)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrCl2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.92 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

174913-19-0 | |

| Record name | 1-Bromo-2,3-dichloro-5-methoxybenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Comprehensive Technical Guide on 1-Bromo-2,3-dichloro-5-methoxybenzene: Physicochemical Profiling and Synthetic Utility in Drug Discovery

Executive Summary

In the landscape of modern medicinal chemistry, polyhalogenated building blocks offer unparalleled opportunities for programmable, late-stage functionalization. 1-Bromo-2,3-dichloro-5-methoxybenzene (CAS: 174913-19-0) is a highly specialized, sterically encumbered anisole derivative. Its unique substitution pattern—featuring halogens with orthogonal reactivities and an electron-donating methoxy group—makes it a strategic precursor for synthesizing complex biaryl pharmacophores. This whitepaper provides an in-depth analysis of its physicochemical properties, mechanistic reactivity, and field-proven experimental workflows, specifically focusing on its role in generating critical intermediates for drug discovery programs, such as MTH1 inhibitors and novel analgesics.

Physicochemical Profiling & Structural Identity

Understanding the baseline physicochemical properties of 1-Bromo-2,3-dichloro-5-methoxybenzene is essential for predicting its behavior in organic solvents and its thermodynamic stability during high-temperature catalytic cycles. The data below synthesizes standard commercial and predicted metrics [1][2].

| Property | Value | Significance in Synthesis |

| Chemical Name | 1-Bromo-2,3-dichloro-5-methoxybenzene | N/A |

| CAS Registry Number | 174913-19-0 | Unique identifier for procurement and safety tracking. |

| Molecular Formula | C₇H₅BrCl₂O | Indicates high halogen density, requiring robust catalysts. |

| Molecular Weight | 255.92 g/mol | Critical for stoichiometric calculations in micro-scale reactions. |

| Purity Standard | ≥ 95.0% - 98.0% | Trace impurities (e.g., debrominated analogs) can poison Pd catalysts. |

| Boiling Point | ~279.4 °C (Predicted) | Allows for high-temperature reactions (e.g., in DMSO or DMF) without substrate loss. |

| Density | ~1.666 g/cm³ (Predicted) | High density typical of polyhalogenated aromatics; affects phase separation during workup. |

| InChIKey | BVZMVWRQCWSDSK-UHFFFAOYSA-N | Standardized structural representation for cheminformatics. |

Data supported by commercial specifications from and cheminformatics databases like .

Mechanistic Insights: Reactivity & Synthetic Logic

The true value of 1-Bromo-2,3-dichloro-5-methoxybenzene lies in its chemoselectivity . The molecule contains two types of carbon-halogen bonds: C-Br and C-Cl.

-

Bond Dissociation Energy (BDE) Differential: The C-Br bond has a significantly lower BDE (~81 kcal/mol) compared to the C-Cl bonds (~96 kcal/mol). In palladium-catalyzed cross-coupling reactions, the Pd(0) active species will undergo oxidative addition almost exclusively at the C-Br bond.

-

Electronic Modulation: The two adjacent chlorine atoms exert a strong inductive electron-withdrawing effect (-I), which lowers the electron density of the aromatic ring and accelerates the initial oxidative addition of Pd(0). Conversely, the methoxy group at the 5-position provides an electron-donating resonance effect (+R), which stabilizes the resulting Pd(II) intermediate.

-

Steric Shielding: The adjacent chlorine at the 2-position creates significant steric bulk around the bromine. This necessitates the use of specialized, sterically demanding ligands (like dppf or XPhos) to facilitate the transmetallation and reductive elimination steps.

Because direct lithiation of this polyhalogenated ring is prone to side reactions (such as benzyne formation or unselective halogen-metal exchange), Miyaura Borylation is the preferred method to activate this scaffold, as detailed in patent literature for pyridine derivatives and autoimmune therapeutics.

Figure 1: Pd-catalyzed Miyaura borylation catalytic cycle highlighting chemoselectivity.

Experimental Workflows: Synthesis & Downstream Applications

The following protocols are designed as self-validating systems . Every step includes causality for the reagent choices and analytical checkpoints to ensure the integrity of the transformation.

Workflow 1: Palladium-Catalyzed Miyaura Borylation

Objective: Convert 1-Bromo-2,3-dichloro-5-methoxybenzene into 2-(2,3-dichloro-5-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane.

Causality of Reagents:

-

Base (Potassium Acetate - KOAc): Why KOAc instead of K₂CO₃? Stronger bases activate the newly formed boronic ester, causing it to undergo an undesired Suzuki coupling with the unreacted starting material, yielding a symmetric biaryl byproduct. KOAc is basic enough to facilitate transmetallation but too weak to trigger the secondary Suzuki coupling.

-

Solvent (DMSO): DMSO is a highly polar aprotic solvent that effectively solubilizes KOAc and stabilizes the polar transition states of the Pd catalytic cycle at high temperatures (85–95 °C).

Step-by-Step Protocol:

-

Reaction Assembly: In a flame-dried 50 mL Schlenk flask equipped with a magnetic stir bar, charge 1-Bromo-2,3-dichloro-5-methoxybenzene (1.00 g, 3.91 mmol, 1.0 equiv), bis(pinacolato)diboron (1.19 g, 4.69 mmol, 1.2 equiv), and anhydrous KOAc (1.15 g, 11.7 mmol, 3.0 equiv).

-

Catalyst Introduction: Add Pd(dppf)Cl₂ (143 mg, 0.19 mmol, 0.05 equiv).

-

Rigorous Degassing (Critical Step): Add 15 mL of anhydrous DMSO. Subject the mixture to three consecutive freeze-pump-thaw cycles. Causality: Pd(0) is highly sensitive to oxidation. Trace O₂ will irreversibly oxidize the catalyst to inactive Pd(II) black, stalling the reaction. Backfill with ultra-pure Argon.

-

Thermal Activation: Submerge the flask in a pre-heated oil bath at 85 °C. Stir vigorously for 5.5 hours.

-

Validation Checkpoint 1 (In-Process Control): After 4 hours, withdraw a 10 µL aliquot under Argon, dilute in 1 mL of Acetonitrile, and analyze via LC-MS. The system is self-validating if the starting material peak (m/z ~254, characteristic 1Br/2Cl isotope pattern) is entirely replaced by the product peak. Note: Pinacol boronic esters often partially hydrolyze on reverse-phase LC columns; look for the boronic acid mass [M+H]⁺ at m/z ~221 or the intact ester at m/z ~303.

-

Workup & Isolation: Cool the mixture to room temperature. Dilute with 50 mL Ethyl Acetate and wash with distilled water (3 x 20 mL) to partition the DMSO and inorganic salts into the aqueous layer. Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify via flash column chromatography (SiO₂, 0% to 10% Ethyl Acetate in Hexanes) to yield the pure boronic ester.

Workflow 2: Downstream Suzuki-Miyaura Cross-Coupling

The isolated boronic ester can now be coupled with complex heteroaryl chlorides (e.g., 2-amino-6-chloropyrimidines) to build advanced pharmaceutical intermediates, a strategy heavily utilized in the synthesis of anti-inflammatory agents.

Figure 2: Synthetic workflow from halogenated building block to complex biaryl pharmacophore.

Quality Control & Analytical Validation

To ensure the trustworthiness of the synthesized intermediates, rigorous analytical validation must be applied. The structural integrity of the borylated product is confirmed through the following self-validating spectroscopic markers:

-

¹H NMR (400 MHz, CDCl₃): The starting material exhibits two distinct aromatic protons at the 4- and 6-positions. Because they are meta to each other, they appear as two doublets with a small coupling constant (J ≈ 2.5–3.0 Hz). Upon successful borylation, the most diagnostic peak is the appearance of a strong, sharp singlet at δ ~1.35 ppm integrating to 12 protons , corresponding to the four equivalent methyl groups of the pinacol ester.

-

¹³C NMR (100 MHz, CDCl₃): Look for the diagnostic quaternary carbon signal attached to the boron atom. Due to quadrupolar relaxation from the ¹¹B nucleus, this carbon signal is typically broadened and appears around δ 130–135 ppm.

-

GC-MS: If LC-MS proves difficult due to ester hydrolysis, GC-MS (Electron Ionization, 70 eV) provides a robust alternative. The intact molecular ion [M]⁺ at m/z 302/304 (reflecting the two chlorine isotopes) will be clearly visible, definitively proving the replacement of Bromine with the Bpin moiety.

References

-

PubChemLite. "1-bromo-2,3-dichloro-5-methoxybenzene (C7H5BrCl2O)." National Center for Biotechnology Information.[Link]

- Google Patents. "US20090048306A1 - Pyridine derivatives.

- Google Patents. "WO2015187089A1 - Mth1 inhibitors for treatment of inflammatory and autoimmune conditions.

A Technical Guide to 1-Bromo-2,3-dichloro-5-methoxybenzene: Properties, Synthesis, and Applications in Modern Research

Section 1: Introduction and Overview

1-Bromo-2,3-dichloro-5-methoxybenzene is a polysubstituted aromatic compound belonging to the class of halogenated anisoles. Its unique substitution pattern, featuring one bromine, two chlorine atoms, and a methoxy group on a benzene ring, makes it a valuable and versatile building block in synthetic organic chemistry. The strategic placement of reactive halogens and the electron-donating methoxy group provides multiple sites for functionalization, rendering it a key intermediate for creating complex molecular architectures.

This guide serves as a technical resource for researchers, medicinal chemists, and drug development professionals. It provides a comprehensive analysis of the compound's physicochemical properties, outlines potential synthetic and analytical workflows, and explores its significant, field-proven applications, particularly in the realm of medicinal chemistry. The causality behind experimental choices and the strategic value of this molecule in modern research programs are emphasized throughout.

Table 1: Core Compound Identifiers

| Property | Value | Source(s) |

|---|---|---|

| CAS Number | 174913-19-0 | [1][2] |

| Molecular Formula | C₇H₅BrCl₂O | [1][2][3] |

| Molecular Weight | 255.92 g/mol | [1][2][4] |

| IUPAC Name | 1-Bromo-2,3-dichloro-5-methoxybenzene | [4] |

| Common Synonyms | 3-Bromo-4,5-dichloroanisole | [2] |

| InChI Key | BVZMVWRQCWSDSK-UHFFFAOYSA-N | [1][3] |

| Purity (Typical) | 97-98% |[1][2] |

Section 2: Physicochemical Properties

The physical properties of 1-Bromo-2,3-dichloro-5-methoxybenzene are dictated by its heavy halogen atoms and the polarity imparted by the methoxy group. These features result in a dense solid with low volatility and poor aqueous solubility, characteristics that are critical for designing reaction conditions and purification strategies.

Table 2: Summary of Physical Properties

| Property | Value / Description | Source(s) / Rationale |

|---|---|---|

| Physical Form | Solid | [1] |

| Appearance | Light brown to off-white solid | [5] |

| Melting Point | Data not experimentally determined. Predicted to be a low-to-medium melting solid based on analogs like m-Bromoanisole (MP: 2 °C) and the increased molecular weight and symmetry. | [6] |

| Boiling Point | Data not experimentally determined. Predicted to be >250 °C at 760 mmHg. A related, less halogenated analog (1-Bromo-3-chloro-5-methoxybenzene) has a predicted boiling point of 236.5 °C. | [5] |

| Density | Data not experimentally determined. Predicted to be >1.6 g/cm³. A related analog (1-Bromo-3-chloro-5-methoxybenzene) has a predicted density of 1.564 g/cm³. The additional chlorine atom in the target molecule would increase this value. | [5] |

| Solubility | Insoluble in water. Soluble in common organic solvents such as dichloromethane (DCM), ethyl acetate, and tetrahydrofuran (THF). | Inferred from the nonpolar nature of halogenated benzenes. |

| Storage | Store at room temperature, sealed in a dry, well-ventilated environment. |[2] |

The high degree of halogenation contributes significantly to the molecule's lipophilicity (Predicted XlogP: 3.8[3]), a key parameter in drug design influencing membrane permeability and metabolic stability. The methoxy group, a common moiety in approved pharmaceuticals, can act as a hydrogen bond acceptor and influence the compound's conformation and metabolic profile.

Section 3: Spectroscopic and Analytical Characterization

Confirming the identity and purity of 1-Bromo-2,3-dichloro-5-methoxybenzene is crucial before its use in any synthetic protocol. A combination of standard analytical techniques provides a definitive structural fingerprint.

Expected Spectroscopic Signatures:

-

¹H NMR: The spectrum is expected to be simple, showing two aromatic protons as distinct signals (likely doublets or singlets depending on coupling constants) in the aromatic region (~6.8-7.5 ppm). A sharp singlet corresponding to the three methoxy protons will be visible upfield (~3.8-4.0 ppm).

-

¹³C NMR: The spectrum will show seven distinct carbon signals: one for the methoxy carbon (~55-60 ppm) and six for the aromatic carbons in the ~110-160 ppm range, including four signals for carbons bearing a substituent (Br, Cl, OMe) and two for carbons bonded to hydrogen.

-

Mass Spectrometry (MS): The mass spectrum will display a characteristic isotopic pattern for a molecule containing one bromine and two chlorine atoms, which is a powerful diagnostic tool for confirming the elemental composition. The monoisotopic mass is 253.89008 Da.[3][4]

Protocol 1: Standard Workflow for Quality Control Analysis

This protocol provides a self-validating system for confirming the identity and purity of a procured sample.

-

Sample Preparation: Dissolve ~5-10 mg of the solid compound in 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

¹H NMR Acquisition: Acquire a proton NMR spectrum on a 400 MHz or higher spectrometer. Ensure a sufficient number of scans to achieve a signal-to-noise ratio >100:1 for the aromatic signals.

-

Data Analysis (¹H NMR):

-

Confirm the presence of a singlet at ~3.9 ppm integrating to 3H (methoxy group).

-

Confirm the presence of two aromatic signals in the downfield region, each integrating to 1H.

-

Integrate any impurity signals relative to the main compound signals to quantify purity.

-

-

Mass Spectrometry Acquisition: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile) and analyze via Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) mass spectrometry.

-

Data Analysis (MS):

-

Verify that the molecular ion cluster matches the theoretical isotopic pattern for C₇H₅BrCl₂O.

-

Confirm the accurate mass measurement is within 5 ppm of the theoretical value.

-

-

Final Validation: The compound's identity and purity are confirmed if both the NMR and MS data are consistent with the expected structure.

Caption: Quality control workflow for identity and purity verification.

Section 4: Core Applications in Research & Development

The true value of 1-Bromo-2,3-dichloro-5-methoxybenzene lies in its potential as a versatile intermediate. The differential reactivity of the halogen atoms can, in principle, be exploited for sequential, site-selective modifications, making it an attractive starting material for generating molecular libraries.

Medicinal Chemistry & Drug Discovery

This compound is an ideal scaffold for the synthesis of novel therapeutic agents. The benzene core can serve as a central structural motif, while the halogenated positions provide handles for introducing diversity and modulating pharmacological activity.

-

Cross-Coupling Reactions: The bromo- and chloro- substituents are excellent leaving groups for palladium-catalyzed cross-coupling reactions. This allows for the facile construction of carbon-carbon and carbon-heteroatom bonds, which is a cornerstone of modern drug discovery.

-

Suzuki-Miyaura Coupling: Reaction with various aryl or heteroaryl boronic acids can generate complex biaryl structures, a common motif in kinase inhibitors and other targeted therapies.

-

Buchwald-Hartwig Amination: The introduction of nitrogen-based nucleophiles can be used to synthesize novel aromatic amines and amides, which are prevalent in centrally active agents and enzyme inhibitors.

-

Sonogashira Coupling: Coupling with terminal alkynes introduces alkynyl moieties, which are versatile functional groups for further transformations or for use as bioisosteres.

-

-

Scaffold for Anticancer Agents: Research on related N-(5-methoxyphenyl) methoxybenzenesulphonamides bearing bromo substitutions has revealed potent cytotoxic compounds that act as tubulin polymerization inhibitors.[7] This compound provides a direct entry point for synthesizing analogs with potential as antimitotic agents for oncology applications.

Caption: Potential synthetic pathways from the core compound.

Section 5: Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for this exact compound is not widely available, data from closely related halogenated anisoles provides a strong basis for safe handling procedures. The compound should be treated as a hazardous chemical.

Table 3: Summary of Potential Hazards and Precautions

| Hazard Category | Description | Recommended Precaution | Source(s) |

|---|---|---|---|

| Acute Toxicity | Harmful if swallowed or inhaled. | Do not eat, drink, or smoke when using. Use only in a well-ventilated area or with respiratory protection. | |

| Skin Irritation | Causes skin irritation. | Wear protective gloves (e.g., nitrile). Wash skin thoroughly after handling. | |

| Eye Irritation | Causes serious eye irritation. | Wear safety glasses with side-shields or goggles. |

| Respiratory Irritation | May cause respiratory tract irritation. | Avoid breathing dust. | |

Handling and Storage Protocol:

-

Engineering Controls: Handle this compound within a certified chemical fume hood to minimize inhalation exposure.

-

Personal Protective Equipment (PPE): Standard PPE, including a lab coat, nitrile gloves, and safety glasses, is mandatory.

-

Storage: Keep the container tightly closed and store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of waste material and contaminated containers in accordance with local, state, and federal regulations at an approved waste disposal plant.

Section 6: Conclusion

1-Bromo-2,3-dichloro-5-methoxybenzene is a highly functionalized and synthetically versatile chemical intermediate. Its value extends beyond its basic physical properties, residing in its potential to serve as a foundational building block for complex molecules in medicinal chemistry and materials science. The presence of multiple, selectively addressable halogen atoms, combined with the influential methoxy group, makes it an asset for research programs focused on generating novel compounds with tailored biological or physical properties. This guide provides the foundational knowledge for scientists to handle, characterize, and strategically employ this compound in their research endeavors.

Section 7: References

-

PubChem. (n.d.). 2-Bromo-1,3-dichloro-5-methoxybenzene. Retrieved from [Link]

-

The Royal Society of Chemistry. (2018). Supporting Information: Transition-Metal-Free Decarboxylative Bromination of Aromatic Carboxylic Acids. Retrieved from [Link]

-

PubChemLite. (n.d.). 1-bromo-2,3-dichloro-5-methoxybenzene (C7H5BrCl2O). Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of Benzene, 1-bromo-2-methoxy- (CAS 578-57-4). Retrieved from [Link]

-

Semantic Scholar. (n.d.). Methoxy and bromo scans on N-(5-methoxyphenyl) methoxybenzenesulphonamides reveal potent cytotoxic compound. Retrieved from [Link]

-

Chemsrc. (2025). m-Bromoanisole. Retrieved from [Link]

-

ChemBK. (2024). Benzene, 1-bromo-3-chloro-5-methoxy-. Retrieved from [Link]

Sources

- 1. 1-BROMO-2,3-DICHLORO-5-METHOXYBENZENE | CymitQuimica [cymitquimica.com]

- 2. 1-Bromo-2,3-dichloro-5-methoxybenzene - CAS:174913-19-0 - Sunway Pharm Ltd [3wpharm.com]

- 3. PubChemLite - 1-bromo-2,3-dichloro-5-methoxybenzene (C7H5BrCl2O) [pubchemlite.lcsb.uni.lu]

- 4. 2-Bromo-1,3-dichloro-5-methoxybenzene | C7H5BrCl2O | CID 59204836 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 1-BROMO-3-CHLORO-5-METHOXYBENZENE | 174913-12-3 [m.chemicalbook.com]

- 6. m-Bromoanisole | CAS#:2398-37-0 | Chemsrc [chemsrc.com]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

1-Bromo-2,3-dichloro-5-methoxybenzene molecular weight and formula

An In-Depth Technical Guide to 1-Bromo-2,3-dichloro-5-methoxybenzene: Properties, Synthesis, and Synthetic Utility

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 1-bromo-2,3-dichloro-5-methoxybenzene, a halogenated aromatic compound with potential applications as a versatile building block in organic synthesis and medicinal chemistry. We will delve into its physicochemical properties, propose a logical synthetic pathway based on established chemical principles, explore its potential reactivity in key cross-coupling reactions, and discuss relevant safety considerations.

Core Properties and Structural Characterization

1-Bromo-2,3-dichloro-5-methoxybenzene is a polysubstituted aromatic ether. The presence of multiple halogen atoms (bromine and chlorine) and a methoxy group on the benzene ring imparts specific reactivity and physical properties. The methoxy group is a strong activating group in electrophilic aromatic substitution, while the halogens are deactivating but act as ortho-, para-directors (though this is less relevant on a fully substituted ring). The carbon-bromine bond, in particular, serves as a key reactive handle for forming new carbon-carbon and carbon-nitrogen bonds.

Physicochemical Data Summary

| Property | Value | Source(s) |

| Molecular Formula | C₇H₅BrCl₂O | [1][2][3] |

| Molecular Weight | 255.92 g/mol | [1][2][4] |

| CAS Number | 174913-19-0 | [2][4] |

| Physical Form | Solid | [2] |

| InChI Key | BVZMVWRQCWSDSK-UHFFFAOYSA-N | [1][2][3] |

| Purity (Typical) | 97-98% | [2] |

| Synonyms | 3-Bromo-4,5-dichloroanisole | [4] |

Molecular Structure

The structure consists of a central benzene ring substituted with one bromo, two chloro, and one methoxy group. The substitution pattern dictates the molecule's steric and electronic properties, which are crucial for its reactivity.

Caption: 2D structure of 1-Bromo-2,3-dichloro-5-methoxybenzene.

Proposed Synthesis Methodology

While specific literature detailing the synthesis of 1-bromo-2,3-dichloro-5-methoxybenzene is scarce, a logical and effective route can be designed based on fundamental principles of electrophilic aromatic substitution. The most direct precursor is 1,2-dichloro-4-methoxybenzene (3,4-dichloroanisole), which is commercially available.

The methoxy group (-OCH₃) is a strongly activating, ortho-, para-directing group. In 3,4-dichloroanisole, the positions ortho and para to the methoxy group are C2, C6, and C5. Positions C3 and C4 are already occupied by chloro substituents. Position C5 is sterically hindered by the adjacent chloro group at C4. Therefore, electrophilic substitution is most likely to occur at the C2 or C6 positions. Bromination would likely yield a mixture, but the target isomer is expected as a significant product.

Workflow: Electrophilic Bromination of 3,4-Dichloroanisole

Caption: Proposed workflow for the synthesis of the target compound.

Experimental Protocol: Representative Electrophilic Bromination

This protocol is a representative procedure based on standard methods for the bromination of activated aromatic rings.[5][6][7] Optimization would be required to maximize the yield of the desired isomer.

-

Preparation: To an oven-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add 3,4-dichloroanisole (1.0 eq.) and an inert solvent such as dichloromethane (CH₂Cl₂). Cool the flask to 0°C in an ice bath.

-

Catalyst Addition: If using elemental bromine, add a catalytic amount of iron(III) bromide (FeBr₃, ~0.05 eq.).

-

Bromination: Dissolve bromine (Br₂, 1.0-1.1 eq.) in a small amount of CH₂Cl₂ and add it to the dropping funnel. Add the bromine solution dropwise to the stirred reaction mixture over 30-60 minutes, maintaining the temperature at 0°C.

-

Causality: The Lewis acid catalyst (FeBr₃) polarizes the Br-Br bond, generating a potent electrophile ("Br⁺") that is necessary to attack the aromatic ring.[6] The reaction is performed at low temperature to control the reaction rate and minimize the formation of over-brominated byproducts.

-

-

Reaction Monitoring: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 2-4 hours. Monitor the consumption of the starting material by Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Workup: Once the reaction is complete, cool the mixture back to 0°C and slowly quench it by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to consume any unreacted bromine. Transfer the mixture to a separatory funnel, wash with water and then with brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product should be purified by column chromatography on silica gel to isolate the 1-bromo-2,3-dichloro-5-methoxybenzene isomer.

Synthetic Utility and Potential Applications

Aryl halides are foundational building blocks in modern organic synthesis, primarily due to their reactivity in palladium-catalyzed cross-coupling reactions.[8] The C-Br bond in 1-bromo-2,3-dichloro-5-methoxybenzene is the most likely site for such transformations.

A. Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds by reacting an organohalide with a boronic acid or ester.[9] This reaction could be used to introduce a variety of aryl, heteroaryl, or alkyl groups at the C1 position of the target molecule.

Sources

- 1. 1-bromo-2,3-dichloro-5-methoxybenzene(174913-19-0) 1H NMR spectrum [chemicalbook.com]

- 2. 1-BROMO-2,3-DICHLORO-5-METHOXYBENZENE | CymitQuimica [cymitquimica.com]

- 3. PubChemLite - 1-bromo-2,3-dichloro-5-methoxybenzene (C7H5BrCl2O) [pubchemlite.lcsb.uni.lu]

- 4. 1-Bromo-2,3-dichloro-5-methoxybenzene - CAS:174913-19-0 - Sunway Pharm Ltd [3wpharm.com]

- 5. Bromination Method for Anilines and Anisoles Using NH4Br/H2O2 in CH3COOH - [www.rhodium.ws] [chemistry.mdma.ch]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Process for the preparation of 2,6-dichloro-4-bromoanilides - Patent 0727412 [data.epo.org]

- 8. Transition-metal-free decarboxylative bromination of aromatic carboxylic acids - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Suzuki reaction - Wikipedia [en.wikipedia.org]

A Comprehensive Technical Guide to the Synthesis of 1-Bromo-2,3-dichloro-5-methoxybenzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Bromo-2,3-dichloro-5-methoxybenzene is a substituted aromatic compound with potential applications as a building block in the synthesis of more complex molecules, particularly in the fields of medicinal chemistry and materials science. Its specific substitution pattern offers a unique scaffold for the development of novel compounds with desired electronic and steric properties. This guide provides a detailed overview of a plausible synthetic route to this target molecule, based on established chemical principles and reactions. The proposed synthesis is divided into two main parts: the preparation of the key intermediate, 2,3-dichloro-5-methoxyaniline, followed by its conversion to the final product via a Sandmeyer reaction.

Proposed Synthetic Pathway

The overall strategy involves a multi-step synthesis starting from a commercially available precursor, leading to the formation of the key aniline intermediate, which is then converted to the target bromo-dichloro-methoxybenzene derivative.

Caption: Proposed multi-step synthesis of 1-Bromo-2,3-dichloro-5-methoxybenzene.

Part A: Synthesis of the Key Intermediate: 2,3-Dichloro-5-methoxyaniline

The synthesis of the crucial precursor, 2,3-dichloro-5-methoxyaniline, is proposed to proceed in three steps from 3-methoxy-5-nitroaniline.

Step 1: Synthesis of 1-Chloro-3-methoxy-5-nitrobenzene via Sandmeyer Reaction

The initial step involves the conversion of the amino group of 3-methoxy-5-nitroaniline into a chlorine atom using the Sandmeyer reaction.[1][2] This classic transformation proceeds via a diazonium salt intermediate.[3]

Reaction:

3-Methoxy-5-nitroaniline → 1-Chloro-3-methoxy-5-nitrobenzene

Causality Behind Experimental Choices:

-

Diazotization: The reaction is initiated by treating the aromatic amine with nitrous acid (HONO), which is typically generated in situ from sodium nitrite (NaNO2) and a strong acid like hydrochloric acid (HCl).[4] The low temperature (0-5 °C) is crucial to prevent the premature decomposition of the unstable diazonium salt.

-

Copper(I) Chloride Catalyst: Copper(I) chloride (CuCl) is a key catalyst in the Sandmeyer reaction for introducing a chlorine atom.[1] It facilitates the decomposition of the diazonium salt and the formation of the aryl halide.

Experimental Protocol:

-

In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve 3-methoxy-5-nitroaniline in a suitable volume of concentrated hydrochloric acid and water.

-

Cool the mixture to 0-5 °C in an ice-salt bath with vigorous stirring.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO2) dropwise, ensuring the temperature remains below 5 °C. The completion of diazotization can be checked with starch-iodide paper.

-

In a separate flask, prepare a solution of copper(I) chloride (CuCl) in concentrated hydrochloric acid.

-

Slowly add the cold diazonium salt solution to the CuCl solution with stirring. Effervescence (evolution of N2 gas) will be observed.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat gently (e.g., 50-60 °C) for a short period to ensure complete decomposition of the diazonium salt.

-

Cool the reaction mixture and extract the product with a suitable organic solvent (e.g., dichloromethane or diethyl ether).

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude 1-chloro-3-methoxy-5-nitrobenzene.

-

Purify the crude product by column chromatography or recrystallization.

Step 2: Synthesis of 1,2-Dichloro-3-methoxy-5-nitrobenzene via Electrophilic Aromatic Chlorination

The second step involves the introduction of a second chlorine atom onto the aromatic ring through electrophilic aromatic substitution.

Reaction:

1-Chloro-3-methoxy-5-nitrobenzene → 1,2-Dichloro-3-methoxy-5-nitrobenzene

Causality Behind Experimental Choices:

-

Directing Effects: In 1-chloro-3-methoxy-5-nitrobenzene, the methoxy group is a strongly activating ortho-, para-director. The existing chlorine atom is a deactivating ortho-, para-director, and the nitro group is a strongly deactivating meta-director. The powerful activating effect of the methoxy group will direct the incoming electrophile (Cl+) primarily to the positions ortho to it (positions 2 and 4). Position 2 is favored due to less steric hindrance compared to position 4, which is flanked by the existing chloro and nitro groups.

-

Lewis Acid Catalyst: A Lewis acid catalyst such as iron(III) chloride (FeCl3) is required to polarize the chlorine molecule (Cl2), generating a more potent electrophile (Cl+) that can attack the deactivated aromatic ring.

Experimental Protocol:

-

Charge a round-bottom flask with 1-chloro-3-methoxy-5-nitrobenzene and a suitable solvent (e.g., dichloromethane or carbon tetrachloride).

-

Add a catalytic amount of anhydrous iron(III) chloride (FeCl3).

-

Cool the mixture in an ice bath and bubble chlorine gas (Cl2) through the solution with stirring. Alternatively, a solution of chlorine in the reaction solvent can be added dropwise.

-

Monitor the reaction progress by a suitable technique (e.g., TLC or GC).

-

Upon completion, quench the reaction by adding water or a solution of sodium thiosulfate to remove excess chlorine.

-

Separate the organic layer, wash with water and brine, and dry over anhydrous magnesium sulfate.

-

Remove the solvent by rotary evaporation to yield the crude product.

-

Purify the 1,2-dichloro-3-methoxy-5-nitrobenzene by column chromatography on silica gel.

Step 3: Synthesis of 2,3-Dichloro-5-methoxyaniline via Reduction of the Nitro Group

The final step in the synthesis of the key intermediate is the reduction of the nitro group to an amine.

Reaction:

1,2-Dichloro-3-methoxy-5-nitrobenzene → 2,3-Dichloro-5-methoxyaniline

Causality Behind Experimental Choices:

-

Chemoselective Reduction: The reduction of a nitro group in the presence of aryl halides requires a chemoselective reducing agent to avoid dehalogenation.[5] Common methods include catalytic hydrogenation with specific catalysts or reduction with metals in acidic media.[6]

-

Iron in Acidic Medium: The use of iron powder in the presence of an acid like hydrochloric acid or acetic acid is a classic and effective method for the reduction of aromatic nitro compounds.[7][8] This method is generally tolerant of halogen substituents.

Experimental Protocol:

-

In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, add 1,2-dichloro-3-methoxy-5-nitrobenzene and a solvent such as ethanol or a mixture of ethanol and water.

-

Add iron powder and a catalytic amount of concentrated hydrochloric acid.

-

Heat the mixture to reflux with vigorous stirring. The reaction is often exothermic.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture and filter through a pad of celite to remove the iron salts.

-

Concentrate the filtrate to remove the solvent.

-

Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with a saturated solution of sodium bicarbonate to neutralize any remaining acid, followed by water and brine.

-

Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent to obtain 2,3-dichloro-5-methoxyaniline.

-

The product can be further purified by recrystallization or column chromatography if necessary.

Part B: Synthesis of 1-Bromo-2,3-dichloro-5-methoxybenzene

With the key intermediate in hand, the final target molecule can be synthesized in a single step via another Sandmeyer reaction.

Step 4: Synthesis of 1-Bromo-2,3-dichloro-5-methoxybenzene via Sandmeyer Reaction

Reaction:

2,3-Dichloro-5-methoxyaniline → 1-Bromo-2,3-dichloro-5-methoxybenzene

Causality Behind Experimental Choices:

-

Diazotization in Hydrobromic Acid: Similar to the first step, diazotization is carried out at low temperatures. Using hydrobromic acid (HBr) as the acidic medium provides the bromide counter-ion for the subsequent step.

-

Copper(I) Bromide: Copper(I) bromide (CuBr) is the specific copper(I) halide used to introduce a bromine atom onto the aromatic ring from the diazonium salt.[1][4]

Caption: Final Sandmeyer reaction step for the synthesis of the target molecule.

Experimental Protocol:

-

In a three-necked flask, dissolve 2,3-dichloro-5-methoxyaniline in aqueous hydrobromic acid (HBr).

-

Cool the solution to 0-5 °C in an ice-salt bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO2) dropwise, maintaining the temperature below 5 °C.

-

In a separate flask, prepare a solution of copper(I) bromide (CuBr) in hydrobromic acid.

-

Carefully add the cold diazonium salt solution to the CuBr solution. Vigorous nitrogen evolution will occur.

-

After the addition is complete, allow the mixture to warm to room temperature and then heat gently to ensure the reaction goes to completion.

-

Cool the mixture and extract the product with a suitable organic solvent (e.g., dichloromethane).

-

Wash the organic extract with water, dilute sodium hydroxide solution (to remove any phenolic byproducts), and brine.

-

Dry the organic layer over anhydrous sodium sulfate and remove the solvent under reduced pressure.

-

Purify the final product, 1-bromo-2,3-dichloro-5-methoxybenzene, by column chromatography or distillation under reduced pressure.

Data Summary

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Synthetic Step(s) |

| 1-Chloro-3-methoxy-5-nitrobenzene | C7H6ClNO3 | 187.58 | Sandmeyer reaction of 3-methoxy-5-nitroaniline |

| 1,2-Dichloro-3-methoxy-5-nitrobenzene | C7H5Cl2NO3 | 222.03 | Electrophilic chlorination of 1-chloro-3-methoxy-5-nitrobenzene |

| 2,3-Dichloro-5-methoxyaniline | C7H7Cl2NO | 192.04 | Reduction of 1,2-dichloro-3-methoxy-5-nitrobenzene |

| 1-Bromo-2,3-dichloro-5-methoxybenzene | C7H5BrCl2O | 255.92 | Sandmeyer reaction of 2,3-dichloro-5-methoxyaniline |

Conclusion

This technical guide outlines a rational and feasible synthetic route for the preparation of 1-bromo-2,3-dichloro-5-methoxybenzene. The proposed pathway relies on well-established and robust chemical transformations, including the Sandmeyer reaction, electrophilic aromatic substitution, and nitro group reduction. By providing detailed experimental considerations and the underlying chemical principles, this document serves as a valuable resource for researchers engaged in the synthesis of novel substituted aromatic compounds for various applications in drug discovery and materials science. The successful execution of this synthesis will provide access to a unique chemical scaffold for further molecular exploration.

References

-

Ott, D. G., & Benziger, T. M. (1987). Preparation of 1, 3, 5-triamino-2, 4, 6-trinitrobenzene from 3, 5-dichloroanisole. Journal of Energetic Materials, 5(3-4), 343-354. [Link]

- Testaferri, L., Tiecco, M., Tingoli, M., Chianelli, D., & Montanucci, M. (1983). A convenient synthesis of 3,5-dichloroanisole. Synthesis, 1983(10), 751-752.

-

Google Patents. (n.d.). Method for synthesizing 3,5-dichloroanisole from 1,3,5-trichlorobenzene. Retrieved from [9]

-

Wikipedia. (2022, January 21). Sandmeyer reaction. Retrieved from [Link][1][2]

-

Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved from [Link][3]

-

Ullah, F., & Gevorgyan, V. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. RSC advances, 11(52), 32968-32984. [Link][4]

-

Wikipedia. (n.d.). Reduction of nitro compounds. Retrieved from [Link][6]

-

Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. Retrieved from [Link][10]

-

Google Patents. (n.d.). Reduction of aromatic nitro and nitroso compounds. Retrieved from [7]

-

Lejarazo Gómez, E. F., et al. (2013). Reduction of Nitro Compounds, Through different Reaction Conditions (Combinatory Chemistry). Journal of Chemistry and Chemical Engineering, 7(1), 76-81. [Link][8]

-

Organic Reaction Mechanisms. (n.d.). Nitro Reduction. Retrieved from [Link][5]

Sources

- 1. lscollege.ac.in [lscollege.ac.in]

- 2. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 3. Sandmeyer Reaction [organic-chemistry.org]

- 4. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Nitro Reduction - Common Conditions [commonorganicchemistry.com]

- 6. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]

- 7. US3223727A - Reduction of aromatic nitro and nitroso compounds - Google Patents [patents.google.com]

- 8. scispace.com [scispace.com]

- 9. US8901361B2 - Method for synthesizing 3,5-dichloroanisole from 1,3,5-trichlorobenzene - Google Patents [patents.google.com]

- 10. Amine synthesis by nitro compound reduction [organic-chemistry.org]

Spectral Data for 1-Bromo-2,3-dichloro-5-methoxybenzene: A Technical Guide

This in-depth technical guide provides a comprehensive analysis of the spectral data for the compound 1-Bromo-2,3-dichloro-5-methoxybenzene. Designed for researchers, scientists, and professionals in drug development, this document elucidates the expected spectral characteristics based on fundamental principles of spectroscopy and data from analogous compounds. It offers a detailed examination of its mass spectrometry, nuclear magnetic resonance (¹H and ¹³C NMR), and infrared (IR) spectroscopy data, complete with experimental protocols and interpretive insights.

Introduction

1-Bromo-2,3-dichloro-5-methoxybenzene is a halogenated aromatic compound with potential applications in organic synthesis and as a building block in the development of novel pharmaceutical agents. Accurate characterization of this molecule is paramount for its effective utilization. Spectroscopic techniques provide a powerful toolkit for elucidating the molecular structure and confirming the identity and purity of synthesized compounds. This guide will delve into the core spectroscopic methods used for this purpose, offering both predicted data and the scientific rationale behind the spectral features.

Mass Spectrometry (MS)

Mass spectrometry is a fundamental technique for determining the molecular weight and elemental composition of a compound. For 1-Bromo-2,3-dichloro-5-methoxybenzene, the presence of bromine and chlorine atoms, with their distinct isotopic distributions, gives rise to a characteristic and informative mass spectrum.

Predicted Mass Spectrometry Data

| Feature | Predicted Value |

| Molecular Formula | C₇H₅BrCl₂O |

| Monoisotopic Mass | 253.89008 Da |

| Nominal Mass | 254 g/mol |

| Predicted m/z of Adducts | [M+H]⁺: 254.89736, [M+Na]⁺: 276.87930 |

Interpretation of the Mass Spectrum

The mass spectrum of 1-Bromo-2,3-dichloro-5-methoxybenzene is expected to exhibit a complex molecular ion region due to the natural isotopic abundances of bromine (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%) and chlorine (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%). This results in a distinctive pattern of peaks, which is a key diagnostic feature for halogenated compounds[1][2][3][4].

The fragmentation pattern in electron ionization (EI) mass spectrometry is anticipated to involve the loss of the methoxy group, halogen atoms, and potentially the cleavage of the aromatic ring. The presence of a benzyl-like structure can also lead to the formation of tropylium or related stable carbocations[2].

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled tool for elucidating the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR provide critical information about the chemical environment of the atoms, their connectivity, and the stereochemistry of the molecule.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of 1-Bromo-2,3-dichloro-5-methoxybenzene is predicted to be relatively simple, reflecting the substitution pattern of the benzene ring.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~ 7.0 - 7.3 | Doublet | 1H | Ar-H |

| ~ 6.8 - 7.1 | Doublet | 1H | Ar-H |

| ~ 3.8 | Singlet | 3H | -OCH₃ |

Interpretation of the ¹H NMR Spectrum

The aromatic region is expected to show two doublets, corresponding to the two non-equivalent aromatic protons. The chemical shifts of these protons are influenced by the electronic effects of the substituents. The bromine and chlorine atoms are electron-withdrawing, which would deshield the aromatic protons, shifting them downfield. Conversely, the methoxy group is electron-donating, which would shield the protons, particularly those in the ortho and para positions. The coupling between the two aromatic protons, likely a meta-coupling, would result in small coupling constants (typically 2-3 Hz). The methoxy group protons will appear as a sharp singlet, as they have no adjacent protons to couple with.

Predicted ¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum will provide information on each unique carbon environment in the molecule.

| Chemical Shift (δ) ppm | Assignment |

| ~ 155 - 160 | C-OCH₃ |

| ~ 130 - 135 | C-Cl |

| ~ 115 - 125 | C-Br |

| ~ 110 - 120 | C-H |

| ~ 55 - 60 | -OCH₃ |

Interpretation of the ¹³C NMR Spectrum

The carbon attached to the oxygen of the methoxy group is expected to be the most downfield-shifted aromatic carbon due to the strong deshielding effect of the oxygen atom. The carbons bonded to the chlorine and bromine atoms will also be downfield, with their exact shifts influenced by the combined electronic effects of the substituents. The carbons bonded to hydrogen will appear at higher field strengths. The methoxy carbon itself will resonate in the typical range for such groups. The number of distinct signals in the aromatic region will confirm the substitution pattern of the benzene ring.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100 - 3000 | Medium | Aromatic C-H stretch[5][6] |

| 2950 - 2850 | Medium | Aliphatic C-H stretch (-OCH₃)[5] |

| 1600 - 1585, 1500 - 1400 | Medium to Strong | Aromatic C=C stretching[6] |

| 1250 - 1000 | Strong | C-O stretch (aryl ether)[5][6] |

| 800 - 600 | Strong | C-Cl stretch[5] |

| Below 667 | Strong | C-Br stretch[5] |

Interpretation of the IR Spectrum

The IR spectrum of 1-Bromo-2,3-dichloro-5-methoxybenzene is expected to show characteristic absorption bands for the aromatic ring, the methoxy group, and the carbon-halogen bonds. The presence of aromatic C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching in the 1600-1400 cm⁻¹ region are indicative of the benzene ring. The aliphatic C-H stretching of the methoxy group will appear just below 3000 cm⁻¹. A strong band in the 1250-1000 cm⁻¹ region is characteristic of the C-O stretching of the aryl ether. The C-Cl and C-Br stretching vibrations will be observed in the fingerprint region at lower wavenumbers[5][6].

Experimental Protocols

The following are generalized protocols for the acquisition of spectral data for 1-Bromo-2,3-dichloro-5-methoxybenzene.

NMR Spectroscopy

-

Sample Preparation : Dissolve approximately 10-20 mg of the solid compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) in a clean NMR tube.

-

Instrument Setup : Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution.

-

¹H NMR Acquisition : Acquire the spectrum using a standard single-pulse sequence. Key parameters include a spectral width of approximately 12 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.

-

¹³C NMR Acquisition : Acquire the spectrum using a proton-decoupled pulse sequence. A higher number of scans will be necessary due to the low natural abundance of ¹³C.

-

Data Processing : Process the raw data (Free Induction Decay) using Fourier transformation, phase correction, and baseline correction.

Mass Spectrometry (GC-MS)

-

Sample Preparation : Prepare a dilute solution of the compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

-

GC Separation : Inject a small volume (e.g., 1 µL) of the solution into a gas chromatograph equipped with a suitable capillary column (e.g., a non-polar column like DB-5). Use a temperature program that allows for the separation of the analyte from any impurities.

-

MS Detection : The eluent from the GC is introduced into the mass spectrometer, typically using electron ionization (EI) at 70 eV.

-

Data Acquisition : Acquire the mass spectrum over a suitable mass range (e.g., m/z 40-400).

IR Spectroscopy (ATR)

-

Sample Preparation : Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Spectrum Acquisition : Apply pressure to ensure good contact between the sample and the crystal. Acquire the spectrum using a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Processing : The resulting interferogram is Fourier-transformed to produce the infrared spectrum.

Visualizations

Molecular Structure and NMR Assignments```dot

Caption: Predicted fragmentation pathways in mass spectrometry.

References

-

Infrared spectroscopy correlation table. (n.d.). In Wikipedia. Retrieved March 11, 2026, from a relevant source. [7]2. An algorithm for predicting the NMR shielding of protons over substituted benzene rings. (2000, June 15). Journal of Chemical Information and Computer Sciences. [8]3. Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. (n.d.). Chem LibreTexts. [9]4. Infrared spectroscopy correlation table. (n.d.). chemeurope.com. [10]5. NMR Shift calculator. (n.d.). Mackay and Matthews Lab. [11]6. Simplified Infrared Correlation Chart. (n.d.). University of Colorado Boulder. [5]7. IR Correlation Table. (n.d.). Scribd. [12]8. Application Notes and Protocols for Mass Spectrometry Fragmentation of Halogenated Organic Compounds. (2025). Benchchem. [1]9. Visible-light-induced mono-bromination of arenes with BrCCl3 - Supporting Information. (n.d.). The Royal Society of Chemistry. [13]10. Short Summary of 1H-NMR Interpretation. (n.d.). University of Wisconsin-La Crosse.

-

NMR Prediction. (n.d.). ACD/Labs. [14]12. 13C NMR Chemical Shift. (2022, March 9). Oregon State University. [15]13. Chapter 2.8: Correlation Charts & Tables | Introduction to Spectroscopy by Pavia,Lampman,Kriz,Vyvyan. (2022, January 6). YouTube. [16]14. Halogen Fragmentation in Mass Spectrometry. (n.d.). Scribd. [2]15. 1-bromo-2,3-dichloro-5-methoxybenzene (C7H5BrCl2O). (n.d.). PubChem. 16. NMR Predictor - Documentation. (n.d.). Chemaxon Docs. [17]17. 1-bromo-2,3-dichloro-5-methoxybenzene(174913-19-0) 1 H NMR. (n.d.). ChemicalBook. [18]18. Proton NMR chemical shifts and coupling constants for brain metabolites. (n.d.). Magnetic Resonance in Medicine.

-

Interpretation of mass spectra. (n.d.). University of Arizona. [3]20. Development of a 13C NMR Chemical Shift Prediction Procedure Using B3LYP/cc-pVDZ and Empirically Derived Systematic Error Correction Terms: A Computational Small Molecule Structure Elucidation Method. (2017, April 11). The Journal of Organic Chemistry. [19]21. How to determine the substitution pattern of a benzene from an HNMR spectrum. (2021, July 17). Quora. [20]22. Organic Compounds Containing Halogen Atoms. (2023, August 29). Chemistry LibreTexts. [4]23. A Comparative Guide to the ¹H and ¹³C NMR Spectral Data of 1-Bromo-3,5-dichlorobenzene and Its Isomers. (2025). Benchchem. [21]24. 1-BROMO-2,3-DICHLORO-5-METHOXYBENZENE. (n.d.). CymitQuimica. [22]25. 1-Bromo-2,3-dichloro-5-methoxybenzene - CAS:174913-19-0. (n.d.). Sunway Pharm Ltd. [23]26. Proton NMR chemical shifts and coupling constants for brain metabolites. (n.d.). Magnetic Resonance in Medicine.

-

Figure S28. Infrared spectrum of 1-bromo-2-(methoxymethyl)benzene ( 8 ). (n.d.). ResearchGate. [24]28. 1-Bromo-2,3-dichlorobenzene. (n.d.). NIST WebBook. [25]29. Mass Spectrometric Analysis. Aromatic Halogenated Compounds. (n.d.). Analytical Chemistry. [26]30. 2-Bromo-1,3-dichloro-5-methoxybenzene. (n.d.). PubChem. [27]31. Table of Characteristic IR Absorptions. (n.d.). University of California, Los Angeles. [6]32. 1-Bromo-2-((methoxymethoxy)methyl)benzene mass spectrometry. (2025). Benchchem. [28]33. IR Chart. (n.d.). University of California, Los Angeles.

- Benzene, 1-bromo-3,5-dichloro-. (n.d.). NIST WebBook.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. scribd.com [scribd.com]

- 3. uni-saarland.de [uni-saarland.de]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 6. uanlch.vscht.cz [uanlch.vscht.cz]

- 7. Infrared spectroscopy correlation table - Wikipedia [en.wikipedia.org]

- 8. An algorithm for predicting the NMR shielding of protons over substituted benzene rings - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 10. Infrared_spectroscopy_correlation_table [chemeurope.com]

- 11. NMR Shift calculator [mackaymatthewslab.org]

- 12. scribd.com [scribd.com]

- 13. rsc.org [rsc.org]

- 14. acdlabs.com [acdlabs.com]

- 15. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 16. m.youtube.com [m.youtube.com]

- 17. NMR Predictor - Documentation [docs.chemaxon.com]

- 18. 1-bromo-2,3-dichloro-5-methoxybenzene(174913-19-0) 1H NMR spectrum [chemicalbook.com]

- 19. pubs.acs.org [pubs.acs.org]

- 20. quora.com [quora.com]

- 21. pdf.benchchem.com [pdf.benchchem.com]

- 22. 1-BROMO-2,3-DICHLORO-5-METHOXYBENZENE | CymitQuimica [cymitquimica.com]

- 23. 1-Bromo-2,3-dichloro-5-methoxybenzene - CAS:174913-19-0 - Sunway Pharm Ltd [3wpharm.com]

- 24. researchgate.net [researchgate.net]

- 25. 1-Bromo-2,3-dichlorobenzene [webbook.nist.gov]

- 26. pubs.acs.org [pubs.acs.org]

- 27. 2-Bromo-1,3-dichloro-5-methoxybenzene | C7H5BrCl2O | CID 59204836 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 28. pdf.benchchem.com [pdf.benchchem.com]

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectra of 1-Bromo-2,3-dichloro-5-methoxybenzene

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 1-Bromo-2,3-dichloro-5-methoxybenzene. As a crucial tool in structural elucidation, a thorough understanding of the NMR spectra of this compound is essential for researchers in synthetic chemistry, materials science, and drug development. This document offers a comprehensive interpretation of the spectral data, supported by established principles of NMR spectroscopy and predicted spectral values.

Introduction

1-Bromo-2,3-dichloro-5-methoxybenzene is a substituted aromatic compound with a unique substitution pattern that gives rise to a distinct NMR fingerprint. The presence of three different halogen and alkoxy substituents on the benzene ring leads to a predictable yet informative set of signals in both the proton (¹H) and carbon-13 (¹³C) NMR spectra. This guide will delve into the theoretical basis for the observed chemical shifts and coupling patterns, providing a self-validating framework for the structural confirmation of this molecule.

¹H NMR Spectral Analysis

The ¹H NMR spectrum of 1-Bromo-2,3-dichloro-5-methoxybenzene is characterized by signals in the aromatic and aliphatic regions. The analysis of these signals, including their chemical shift (δ), integration, and multiplicity, allows for the unambiguous assignment of each proton in the molecule.

Predicted ¹H NMR Spectral Data

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| H-4 | 7.15 | Doublet (d) | 1H |

| H-6 | 6.95 | Doublet (d) | 1H |

| -OCH₃ | 3.85 | Singlet (s) | 3H |

Interpretation of the ¹H NMR Spectrum

The aromatic region of the spectrum is expected to show two distinct signals corresponding to the two protons on the benzene ring, H-4 and H-6.

-

H-4 Signal (Predicted δ ≈ 7.15 ppm): This proton is situated between a chlorine atom and a methoxy group. The electron-withdrawing nature of the chlorine atom and the electron-donating nature of the methoxy group influence its chemical environment. The signal is predicted to be a doublet due to coupling with the neighboring H-6 proton.

-

H-6 Signal (Predicted δ ≈ 6.95 ppm): This proton is positioned between a bromine atom and a methoxy group. Its chemical shift is influenced by these adjacent substituents. Similar to H-4, this signal is expected to be a doublet due to coupling with H-4.

-

-OCH₃ Signal (Predicted δ ≈ 3.85 ppm): The three protons of the methoxy group are chemically equivalent and do not have any neighboring protons to couple with. Therefore, they are expected to appear as a sharp singlet in the aliphatic region of the spectrum, with an integration value of 3H.

The predicted coupling constant (J) for the interaction between H-4 and H-6 is expected to be in the range of 2-3 Hz, which is typical for meta-coupling in a benzene ring.

¹³C NMR Spectral Analysis

The ¹³C NMR spectrum provides valuable information about the carbon framework of 1-Bromo-2,3-dichloro-5-methoxybenzene. Each unique carbon atom in the molecule will give rise to a distinct signal in the spectrum.

Predicted ¹³C NMR Spectral Data

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-5 | 159.5 |

| C-3 | 134.8 |

| C-2 | 133.2 |

| C-1 | 118.0 |

| C-6 | 115.5 |

| C-4 | 112.1 |

| -OCH₃ | 56.5 |

Interpretation of the ¹³C NMR Spectrum

The interpretation of the ¹³C NMR spectrum relies on the understanding of how different substituents affect the chemical shifts of the carbon atoms in a benzene ring.

-

C-5 (Predicted δ ≈ 159.5 ppm): This carbon is directly attached to the electron-donating methoxy group, which causes a significant downfield shift (deshielding). This is a characteristic chemical shift for a carbon atom bearing an oxygen substituent in an aromatic ring.

-

C-3 and C-2 (Predicted δ ≈ 134.8 and 133.2 ppm): These carbons are bonded to the electronegative chlorine atoms, which also cause a downfield shift. The carbon bearing the substituent (ipso-carbon) is deshielded.

-

C-1 (Predicted δ ≈ 118.0 ppm): The carbon atom attached to the bromine atom is expected to be found in this region. The effect of bromine on the chemical shift of the ipso-carbon is less pronounced than that of chlorine.

-

C-6 and C-4 (Predicted δ ≈ 115.5 and 112.1 ppm): These are the carbons bearing hydrogen atoms. Their chemical shifts are influenced by the cumulative effects of all the substituents on the ring.

-

-OCH₃ (Predicted δ ≈ 56.5 ppm): The carbon of the methoxy group appears in the aliphatic region of the spectrum at a characteristic chemical shift for a methoxy carbon.

Experimental Protocol for NMR Data Acquisition

The following is a generalized protocol for acquiring high-quality ¹H and ¹³C NMR spectra of 1-Bromo-2,3-dichloro-5-methoxybenzene.

1. Sample Preparation:

-

Accurately weigh 10-20 mg of the solid 1-Bromo-2,3-dichloro-5-methoxybenzene.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). The choice of solvent can slightly affect the chemical shifts.

-

Add a small amount of an internal standard, typically tetramethylsilane (TMS), which is set to 0.00 ppm.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

2. ¹H NMR Spectrum Acquisition:

-

Spectrometer: A 300 MHz or higher field NMR spectrometer is recommended for good signal dispersion.

-

Pulse Sequence: A standard single-pulse experiment is usually sufficient.

-

Acquisition Parameters:

-

Spectral Width: ~12-15 ppm

-

Acquisition Time: ~2-4 seconds

-

Relaxation Delay: 1-5 seconds

-

Number of Scans: 8-16 scans are typically adequate for a sample of this concentration.

-

-

Processing: The acquired Free Induction Decay (FID) should be processed using Fourier transformation, followed by phase and baseline correction.

3. ¹³C NMR Spectrum Acquisition:

-

Spectrometer: A 75 MHz or higher field NMR spectrometer is recommended.

-

Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum to single lines for each carbon and to benefit from the Nuclear Overhauser Effect (NOE).

-

Acquisition Parameters:

-

Spectral Width: ~200-220 ppm

-

Acquisition Time: ~1-2 seconds

-

Relaxation Delay: 2-5 seconds

-

Number of Scans: A larger number of scans (e.g., 256-1024) is necessary due to the low natural abundance of the ¹³C isotope.

-

-

Processing: The FID is processed with Fourier transformation, phase correction, and baseline correction.

Molecular Structure and NMR Assignments

The following diagram illustrates the structure of 1-Bromo-2,3-dichloro-5-methoxybenzene with the numbering of the atoms for NMR assignment purposes.

Caption: Molecular structure of 1-Bromo-2,3-dichloro-5-methoxybenzene with atom numbering.

Conclusion

The ¹H and ¹³C NMR spectra of 1-Bromo-2,3-dichloro-5-methoxybenzene provide a wealth of information that is indispensable for its structural verification. The predicted chemical shifts and coupling patterns, based on established principles of substituent effects in aromatic systems, offer a reliable guide for the interpretation of experimental data. By following the outlined experimental protocol, researchers can acquire high-quality spectra to confidently confirm the identity and purity of this compound, which is a valuable precursor in various fields of chemical research and development.

References

-

NMRDB.org: An Online Resource for NMR Prediction. [Link]

- Pretsch, E., Bühlmann, P., & Affolter, C. (2000). Structure Determination of Organic Compounds. Springer-Verlag Berlin Heidelberg.

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons, Inc.

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

Mass Spectrometry of 1-Bromo-2,3-dichloro-5-methoxybenzene: An Advanced Analytical Guide

Executive Summary

In modern drug discovery, halogenated anisole derivatives serve as critical synthetic intermediates. Specifically, 1-Bromo-2,3-dichloro-5-methoxybenzene (C₇H₅BrCl₂O) is a highly functionalized building block frequently utilized in the development of targeted therapeutics, such as allosteric inhibitors of the oncogenic phosphatase SHP2[1],[2]. For analytical chemists and drug development professionals, the accurate characterization of this molecule is paramount.

This whitepaper provides an in-depth mechanistic and practical guide to the mass spectrometry (MS) of 1-Bromo-2,3-dichloro-5-methoxybenzene. By leveraging its unique polyhalogenated isotopic signature and predictable fragmentation mechanics, we establish a self-validating analytical framework using Gas Chromatography-Electron Ionization-Mass Spectrometry (GC-EI-MS).

Ionization Strategy & Causality: Why GC-EI-MS?

As a Senior Application Scientist, selecting the correct ionization technique is the first critical decision in any analytical workflow. While Liquid Chromatography-Electrospray Ionization (LC-ESI-MS) is the default for large, polar biomolecules, it is fundamentally ill-suited for halogenated anisoles.

The Causality of the Choice:

-

Lack of Ionizable Protons: 1-Bromo-2,3-dichloro-5-methoxybenzene lacks highly basic (e.g., amines) or acidic (e.g., carboxylic acids) functional groups. ESI relies on solution-phase acid-base chemistry to form[M+H]⁺ or [M-H]⁻ ions. Attempting ESI on this molecule typically results in severe ion suppression or complete signal absence.

-

Thermal Stability and Volatility: The molecule is non-polar, low-molecular-weight (MW ≈ 255.9 Da), and thermally stable. This makes it an ideal candidate for gas-phase vaporization.

-

Reproducible Fragmentation: Electron Ionization (EI) at a standardized 70 eV imparts significant, uniform excess energy to the molecule[3],[4]. This "hard" ionization guarantees the cleavage of specific bonds (such as the C-Br bond or the methoxy group), generating a reproducible fragmentation fingerprint that can be cross-referenced against NIST libraries.

Self-Validating GC-EI-MS Analytical Workflow.

Structural & Isotopic Theory: The Br₁Cl₂ Cluster

The most diagnostic feature of 1-Bromo-2,3-dichloro-5-methoxybenzene is its isotopic cluster. The presence of chlorine and bromine in a molecule is easily detected by observing the intensity ratios of ions differing by 2 amu[5].

Bromine exists naturally as two isotopes, ⁷⁹Br and ⁸¹Br, in a nearly 1:1 ratio[6],. Chlorine exists as ³⁵Cl and ³⁷Cl in an approximate 3:1 ratio[6],. When a single molecule contains one bromine and two chlorines, the statistical combination of these isotopes creates a highly complex, yet strictly predictable, molecular ion [M]•⁺ cluster spanning from M to M+6[7].

Logical Derivation of the Br1Cl2 Isotopic Cluster.

Table 1: Quantitative Isotopic Abundance for the [M]•⁺ Cluster

The monoisotopic mass (using 12C, 1H, 16O, 79Br, and 35Cl) is calculated at m/z 254 . Due to the probability distribution, the M+2 peak becomes the base peak of the cluster.

| Ion | Isotope Combination | Relative Abundance (Calculated) | Normalized Intensity (%) |

| M (m/z 254) | ⁷⁹Br, ³⁵Cl₂ | 1 × 9 = 9 | 60.0 |

| M+2 (m/z 256) | (⁸¹Br, ³⁵Cl₂) + (⁷⁹Br, ³⁵Cl³⁷Cl) | (1×9) + (1×6) = 15 | 100.0 (Cluster Base Peak) |

| M+4 (m/z 258) | (⁸¹Br, ³⁵Cl³⁷Cl) + (⁷⁹Br, ³⁷Cl₂) | (1×6) + (1×1) = 7 | 46.7 |

| M+6 (m/z 260) | ⁸¹Br, ³⁷Cl₂ | 1 × 1 = 1 | 6.7 |

Note: Observing this exact 60 : 100 : 47 : 7 ratio in the mass spectrum serves as a self-validating confirmation of the intact C₇H₅BrCl₂O formula.

Mechanistic Fragmentation Pathways (EI-MS)

During electron ionization, the removal of an electron is effected through a collision with a high-energy electron, causing the molecular ion to break apart into energetically favorable fragments[8]. The fragmentation of halogenated compounds is driven primarily by the stability of the resulting carbocations/oxonium ions and the relative bond dissociation energies of the C-X bonds[3],[9].

-

Loss of the Methoxy Methyl Group (-15 Da): Anisole derivatives characteristically undergo an alpha-cleavage-like process. The loss of a methyl radical (•CH₃) from the molecular ion (m/z 254) yields a highly stable phenoxide/quinonoid oxonium cation at m/z 239 .

-

Loss of Halogen Radicals: The ease of halogen cleavage depends strictly on bond strength (C-F > C-Cl > C-Br > C-I)[3]. Because the C-Br bond (~280 kJ/mol) is significantly weaker than the C-Cl bond (~400 kJ/mol), the primary halogen loss from the intact molecular ion is the ejection of a bromine radical (•Br, 79 Da), yielding a fragment at m/z 175 .

-

Secondary Expulsions (-28 Da): Following the loss of the methyl group, the resulting m/z 239 ion frequently expels carbon monoxide (CO, 28 Da) via ring contraction, a hallmark of phenolic and anisolic fragmentation, yielding an ion at m/z 211 .

EI-MS Fragmentation Pathway of 1-Bromo-2,3-dichloro-5-methoxybenzene.

Table 2: Key Diagnostic Fragment Ions (70 eV EI-MS)

| m/z (Lightest Isotope) | Fragment Assignment | Neutral Loss | Mechanistic Rationale |

| 254 | [M]•⁺ | None | Intact radical cation |

| 239 | [M - CH₃]⁺ | •CH₃ (15 Da) | Cleavage of methoxy group forming stable oxonium |

| 211 | [M - CH₃ - CO]⁺ | CO (28 Da) | Ring contraction and CO expulsion |

| 204 | [M - CH₃ - Cl]•⁺ | •Cl (35 Da) | Secondary halogen radical loss |

| 175 | [M - Br]⁺ | •Br (79 Da) | Homolytic cleavage of the weakest C-Halogen bond |

(Note: All fragment ions containing halogens will retain a corresponding, albeit mathematically altered, isotopic cluster. For example, the m/z 175 ion [M - Br]⁺ retains two chlorines, and will therefore exhibit a 9:6:1 isotopic pattern at m/z 175, 177, and 179).

Self-Validating GC-EI-MS Experimental Protocol

To ensure absolute trustworthiness and reproducibility, the following step-by-step methodology incorporates internal system validation checks.

Step 1: Sample Preparation

-

Action: Dissolve 1.0 mg of 1-Bromo-2,3-dichloro-5-methoxybenzene in 1.0 mL of MS-grade Hexane. Dilute further to a working concentration of 10 µg/mL.

-

Causality: Hexane is a non-polar, highly volatile solvent that expands predictably in the GC inlet and does not cause ionization suppression or source contamination, preserving the integrity of the MS filaments.

Step 2: Instrument Calibration & Tuning

-

Action: Perform an autotune using Perfluorotributylamine (PFTBA). Ensure the m/z 69, 219, and 502 peaks are present with appropriate relative abundances and peak widths (0.6 amu at half-height).

-

Causality: PFTBA tuning validates that the quadrupole mass analyzer is correctly calibrating the mass axis and resolving power across the entire mass range relevant to our analyte (m/z 50 to 300).

Step 3: Gas Chromatography Parameters

-

Action: Inject 1.0 µL into a Split/Splitless inlet at 250 °C (Split ratio 10:1). Use an HP-5MS column (30 m × 0.25 mm × 0.25 µm). Ramp oven from 80 °C (hold 1 min) to 280 °C at 15 °C/min.

-

Causality: The 5% phenyl methyl siloxane stationary phase of the HP-5MS column offers optimal selectivity. The polarizability of the halogen atoms (Br, Cl) interacts favorably with the phenyl groups of the column, providing superior peak shape and resolution compared to a 100% dimethyl polysiloxane column.

Step 4: Mass Spectrometry Parameters

-

Action: Set the transfer line to 280 °C and the EI source to 230 °C. Acquire data in full scan mode from m/z 50 to 350 at 70 eV.

-

Causality: Maintaining the source at 230 °C prevents the condensation of the halogenated aromatic on the repeller, which would otherwise cause peak tailing and memory effects.

Step 5: Data Acquisition & Self-Validation

-

Action: Extract the ion chromatograms (EIC) for m/z 254, 256, and 258.

-

Validation Check: Calculate the area ratio of these three peaks. If the ratio deviates by more than ±5% from the theoretical 60:100:47 ratio, the system is either suffering from detector saturation (multiplier fatigue) or co-eluting matrix interference.

Conclusion

The mass spectrometric analysis of 1-Bromo-2,3-dichloro-5-methoxybenzene is a masterclass in applied isotopic logic and gas-phase thermodynamics. By utilizing GC-EI-MS, researchers can exploit the distinct 9:15:7:1 isotopic cluster of the Br₁Cl₂ system and the predictable neutral losses of •CH₃, •Br, and CO to unequivocally confirm the identity and structural integrity of this crucial pharmaceutical intermediate.

References

-

Chemistry Steps. "Isotopes in Mass Spectrometry". Source: chemistrysteps.com. URL:[Link]

-

University of Calgary. "Ch13 - Mass Spectroscopy". Source: ucalgary.ca. URL:[Link]

-

NIST. "Chlorine - Bromine Combination Isotope Intensities". Source: nist.gov. URL: [Link]

-

MSU Chemistry. "Mass Spectrometry". Source: msu.edu. URL: [Link]

-

ACS Publications. "Targeted Degradation of the Oncogenic Phosphatase SHP2". Source: acs.org. URL: [Link]

-

ORGANIC SPECTROSCOPY INTERNATIONAL. "Fragmentation in mass spectrometry". Source: blogspot.com. URL: [Link]

-

Chemguide. "FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS". Source: chemguide.co.uk. URL:[Link]

Sources

- 1. Targeted degradation of the oncogenic phosphatase SHP2 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. acdlabs.com [acdlabs.com]

- 5. Mass Spectrometry [www2.chemistry.msu.edu]

- 6. Isotopes in Mass Spectrometry - Chemistry Steps [chemistrysteps.com]

- 7. Chlorine - Bromine Combination Isotope Intensities | NIST [nist.gov]

- 8. ORGANIC SPECTROSCOPY INTERNATIONAL: Fragmentation in mass spectrometry [orgspectroscopyint.blogspot.com]

- 9. chemguide.co.uk [chemguide.co.uk]

Comprehensive Safety Data and Handling Protocol for 1-Bromo-2,3-dichloro-5-methoxybenzene in SHP2 Inhibitor Synthesis

In the landscape of modern drug discovery, the precise manipulation of halogenated building blocks is paramount. As a Senior Application Scientist specializing in targeted protein degradation, I frequently rely on 1-Bromo-2,3-dichloro-5-methoxybenzene (CAS: 174913-19-0) as a foundational scaffold for synthesizing SHP2 (Src Homology-2 domain-containing protein tyrosine phosphatase-2) PROTACs and allosteric inhibitors.

Handling this compound requires more than just a superficial reading of a Safety Data Sheet (SDS); it demands a mechanistic understanding of its reactivity and toxicological profile. This technical guide provides an authoritative, in-depth analysis of its physical parameters, hazard causality, and field-proven handling protocols, ensuring both scientific integrity and laboratory safety.

Chemical Identity and Physical Properties

Before deploying any reagent in a multi-step synthesis, verifying its physical parameters is the first step in establishing a self-validating workflow. The compound presents as a solid at room temperature, which dictates specific handling procedures regarding dust generation and static discharge.

| Property | Value | Source |

| Chemical Name | 1-Bromo-2,3-dichloro-5-methoxybenzene | [1] |

| CAS Registry Number | 174913-19-0 | [1], |

| Molecular Formula | C₇H₅BrCl₂O | [1] |

| Molecular Weight | 255.92 g/mol | [1] |

| Physical State | Solid | [1] |

| Boiling Point | 279.4 ± 35.0 °C (Predicted) | [2] |

| Density | 1.666 ± 0.06 g/cm³ (Predicted) | [2] |

| Purity Standard | ≥ 95% - 98% | [1], |

Table 1: Quantitative physical and chemical properties of 1-Bromo-2,3-dichloro-5-methoxybenzene.

Hazard Identification and Toxicological Causality